Propyl salicylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
propyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIOSVZIQOVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046790 | |
| Record name | Propyl salicylate | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-90-9, 29468-39-1 | |
| Record name | Propyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, hydroxy-, propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8221 | |
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| Record name | Benzoic acid, 2-hydroxy-, propyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl salicylate | |
| Source | EPA DSSTox | |
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| Record name | Propyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |
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| Record name | PROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CP40IDZ6D | |
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Synthetic Methodologies and Reaction Chemistry of Propyl Salicylate
Esterification Reactions
Esterification is a fundamental and widely employed method for the synthesis of propyl salicylate (B1505791). This process typically involves the reaction of salicylic (B10762653) acid with propanol (B110389).
Acid-Catalyzed Esterification of Salicylic Acid with Propanol
The direct esterification of salicylic acid with propanol in the presence of an acid catalyst is a classic and common approach for synthesizing propyl salicylate. Strong mineral acids, such as sulfuric acid, are often used to catalyze this reversible reaction. utripoli.edu.lyresearchgate.net
The efficiency of this compound synthesis via acid-catalyzed esterification is highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to maximize the yield include temperature, catalyst concentration, and the molar ratio of the reactants.
Several research efforts have focused on optimizing these conditions. For instance, using an excess of propanol can help shift the reaction equilibrium towards the formation of the ester product. utripoli.edu.lytamu.edu A common molar ratio of salicylic acid to propanol is 1:1.2. In some methodologies, a much larger excess of the alcohol is used. sciencemadness.org The reaction is typically heated to facilitate the esterification process. tamu.edu
Microwave irradiation has also been explored as a method to enhance reaction efficiency. In one study, using an alumina (B75360) methanesulfonic acid (AMA) catalyst under microwave irradiation at 80°C for 8 minutes or 120°C for 20 minutes resulted in a high yield of 96%. Another microwave-assisted method using an ionic liquid as a green solvent achieved a yield of 92.25% in 25 minutes.
The table below summarizes findings from various studies on the optimization of reaction conditions.
| Catalyst | Reactant Ratio (Salicylic Acid:Propanol) | Temperature (°C) | Reaction Time | Yield (%) |
| Sulfuric Acid | 1:Large Excess | Reflux | 80 minutes | Not specified |
| Alumina Methanesulfonic Acid (AMA) | 1:1.5-2 | 80 / 120 | 8 min / 20 min | 96 |
| [bmim]BF4 (ionic liquid) | 1:1.5 | Microwave (250W) | 25 minutes | 92.25 |
Data derived from multiple research findings. sciencemadness.org
The esterification of salicylic acid and propanol is a reversible reaction that produces water as a byproduct. sciencemadness.org According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the yield of this compound. tamu.edusciencemadness.org
Various techniques can be employed to remove water as it is formed. One common laboratory method is the use of a Dean-Stark apparatus. utripoli.edu.ly Another approach is to use a drying agent, such as anhydrous magnesium sulfate, in a drying column during reflux. sciencemadness.org The strong dehydrating capability of concentrated sulfuric acid, often used as the catalyst, also aids in sequestering the water produced during the reaction. athabascau.ca
Optimization of Reaction Conditions and Molar Ratios
Fischer Esterification Approaches for Ester Synthesis
The acid-catalyzed esterification of a carboxylic acid with an alcohol is known as the Fischer esterification. utripoli.edu.lytamu.edu This method is a cornerstone of ester synthesis and is widely applicable, particularly for producing methyl, ethyl, and propyl esters. tamu.edu The synthesis of this compound from salicylic acid and propanol is a typical example of a Fischer esterification. athabascau.cachegg.com
The reaction is an equilibrium process, and to achieve a high yield of the ester, it is necessary to shift the equilibrium to the product side. tamu.eduathabascau.ca This is accomplished by using an excess of one of the reactants, typically the less expensive alcohol, or by continuously removing the water formed during the reaction. utripoli.edu.lytamu.edu
Transesterification Processes
Transesterification is an alternative route for the synthesis of this compound. This process involves the reaction of an ester, such as methyl salicylate, with an alcohol, in this case, propanol, to produce a different ester.
Enzyme-Catalyzed Transesterification (e.g., Lipase-Mediated Synthesis from Methyl Salicylate)
Enzyme-catalyzed transesterification offers a milder and often more environmentally friendly alternative to traditional acid-catalyzed methods. nih.gov Lipases, a class of enzymes that catalyze the hydrolysis of fats, are commonly used for this purpose. nih.govmdpi.comsci-hub.se Immobilized lipases, such as Novozym® 435, are frequently employed in organic synthesis due to their stability and reusability. mdpi.com
In the context of this compound synthesis, lipase (B570770) can catalyze the reaction between methyl salicylate and propanol. brainly.com This method avoids the use of strong acids and can lead to high product yields under optimized conditions. For instance, a study on the lipase-catalyzed synthesis of 2-ethylhexyl salicylate from methyl salicylate demonstrated that reaction parameters such as temperature, enzyme amount, and reaction time significantly influence the conversion rate. mdpi.com In a similar vein, the synthesis of propyl benzoate (B1203000) via lipase-catalyzed transesterification has been studied, highlighting the potential for this method to be applied to various esters. nih.gov
Research has shown that factors like the choice of solvent and the removal of the alcohol byproduct (in this case, methanol) can impact the efficiency of the reaction. ibu.edu.trsemanticscholar.org A study using zinc dust as a catalyst for the transesterification of methyl salicylate with various alcohols reported a 94% yield for this compound. ibu.edu.tr
The table below outlines the conditions and outcomes of a lipase-catalyzed synthesis of a similar ester, which provides insights into the potential parameters for this compound synthesis.
| Enzyme | Substrates | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |
| Immobilized Lipase | Methyl Salicylate, 2-Ethyl Hexanol | 66.5 | 23.1 | 88.2 (optimal conversion) |
| Zinc Dust | Methyl Salicylate, Propanol | 100 | 12 | 90 (yield) |
Data adapted from studies on similar ester syntheses. mdpi.comibu.edu.tr
Metal-Catalyzed Transesterification (e.g., Titanium Tetraisopropoxide)
Transesterification presents an alternative to direct esterification for synthesizing this compound. This process involves the reaction of an ester, such as methyl salicylate, with an alcohol, in this case, propanol, to exchange the alkyl group. Metal catalysts are often employed to facilitate this reaction. Lewis acids, including titanium tetraisopropoxide and aluminum tetraisopropoxide, are effective catalysts for this transformation. google.com
The use of titanium tetraisopropoxide is noted in the synthesis of various esters. google.comgoogleapis.com While specific research findings on its use for this compound are not detailed in the provided results, its general application in transesterification suggests its utility in promoting the exchange of the methyl group in methyl salicylate with a propyl group from propanol. google.com This method can be advantageous as it may proceed under milder conditions than traditional acid-catalyzed esterification, potentially reducing side reactions.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of chemicals to create more environmentally benign processes.
Biocatalysis (e.g., Baker's Yeast in Salicylate Derivative Synthesis)
Biocatalysis utilizes biological systems, such as enzymes or whole cells, to perform chemical transformations. Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst in organic synthesis due to its ability to catalyze a variety of reactions, including reductions and condensations. lmaleidykla.ltresearchgate.net Research has shown that baker's yeast can catalyze the formation of azo dyes derived from salicylic acid derivatives, indicating its potential utility in reactions involving salicylate structures. lmaleidykla.lt
In the context of salicylate derivative synthesis, baker's yeast has been employed to catalyze various organic transformations. lmaleidykla.ltmdpi.com While direct synthesis of this compound using baker's yeast is not explicitly detailed, the yeast's enzymatic machinery has been shown to be effective in other similar reactions, suggesting a potential pathway for the greener synthesis of this ester. lmaleidykla.ltresearchgate.netnih.gov The use of whole-cell biocatalysts like baker's yeast is advantageous as it can eliminate the need for expensive and toxic catalysts and often allows for reactions to occur under mild conditions. mdpi.comangelyeast.com
Sustainable Precursors (e.g., Wintergreen Oil Extracts for Salicylic Acid Synthesis)
A key principle of green chemistry is the use of renewable feedstocks. Wintergreen oil, which is primarily composed of methyl salicylate (over 99%), serves as a natural and sustainable precursor for the synthesis of salicylic acid, the key starting material for producing this compound. magritek.comistanbul.edu.trkozmetikpusula.com
The synthesis of salicylic acid from wintergreen oil involves the hydrolysis of methyl salicylate. magritek.comistanbul.edu.trkozmetikpusula.comyoutube.com This is typically achieved by reacting the oil with a strong base like sodium hydroxide (B78521), followed by acidification with an acid such as sulfuric acid or hydrochloric acid. magritek.comistanbul.edu.trkozmetikpusula.com This process yields crystalline salicylic acid with high purity (approximately 99%) and in high yields (ranging from 91.06% to 93.92% in pilot production runs). istanbul.edu.trkozmetikpusula.com This sustainable approach avoids the use of petroleum-based starting materials for the synthesis of the salicylic acid core. istanbul.edu.trkozmetikpusula.com
Table 1: Synthesis of Salicylic Acid from Wintergreen Oil
| Precursor | Reagents | Yield | Purity | Reference |
|---|
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a green chemistry technique that can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net Several methods for the microwave-assisted synthesis of salicylate esters, including this compound, have been developed.
One approach involves the use of an alumina methanesulfonic acid (AMA) catalyst. chemicalbook.com In this method, salicylic acid and n-propanol are irradiated in a microwave, leading to a high yield of this compound (96%) in a short reaction time (8 minutes at 80°C or 20 minutes at 120°C). chemicalbook.com
Another method utilizes an ionic liquid, [bmim]BF4, as both a solvent and a catalyst. google.com The reaction of salicylic acid and n-propanol under microwave irradiation in this ionic liquid produces this compound with a yield of 92.25% after 25 minutes. This method is considered environmentally friendly due to the recyclability of the ionic liquid. google.com
Table 2: Microwave-Assisted Synthesis of this compound
| Catalyst/Solvent | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alumina Methanesulfonic Acid (AMA) | Salicylic Acid, n-Propanol | 80°C, 8 min or 120°C, 20 min | 96% | chemicalbook.com |
Catalytic Systems in Esterification
Inorganic Strong Acids (e.g., Sulfuric Acid)
The most traditional method for synthesizing this compound is through the Fischer esterification of salicylic acid with propanol, using a strong inorganic acid as a catalyst. chegg.com Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst for this reaction. uobabylon.edu.iqgoogle.commasterorganicchemistry.comlibretexts.org
The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the formation of the ester, an excess of the alcohol (propanol) is often used, or the water formed during the reaction is removed. libretexts.org
While effective, the use of concentrated sulfuric acid has several drawbacks, including its corrosive nature, the potential for side reactions such as dehydration and charring of organic materials, and the environmental issues associated with the disposal of the acidic waste. google.com
Table 3: Fischer Esterification of Salicylic Acid
| Reactants | Catalyst | Key Features | Reference |
|---|
Solid Acids (e.g., Superacids, Cation Exchange Resins, Phosphotungstic Acid)
The synthesis of this compound via esterification of salicylic acid with propanol is frequently catalyzed by acids. While traditional homogeneous catalysts like sulfuric acid are effective, the use of solid acid catalysts has gained prominence due to advantages like reduced corrosion, easier separation from the reaction mixture, and reusability. ibu.edu.trresearchgate.net
Superacids: Solid superacids, such as zirconia-based catalysts (e.g., SO₄²⁻/ZrO₂), have been employed in the synthesis of salicylate esters. google.comscirp.org These materials exhibit high catalytic activity, facilitating the reaction under specific temperature and pressure conditions. For instance, a patented process describes the synthesis of isothis compound using a superacid catalyst at temperatures of 80–120°C and pressures of 0.5–1.5 MPa, achieving high conversion rates with minimal side reactions. google.com
Cation Exchange Resins: Acidic cation exchange resins are widely used and effective solid catalysts for esterification. researchgate.netgoogle.comdergipark.org.tr Resins like Amberlyst-15 and Lewatit MonoPlus S-100 provide acidic sites for the reaction to occur and can be easily filtered out post-reaction. researchgate.netdergipark.org.tr Studies have shown that these resins can achieve high yields. For example, using an HD-72 acidic macroporous cation exchange resin at 120°C for 30 hours has been reported as an effective method. google.com The catalytic activity of these resins is attributed to the sulfonic acid groups within their polymer matrix. dergipark.org.tr
Phosphotungstic Acid: Heteropolyacids, such as phosphotungstic acid (PTA) and Preyssler's catalyst ([NaP₅W₃₀O₁₁₀]¹⁴⁻), are highly efficient, water-tolerant solid acid catalysts for esterification. researchgate.netscience.gov They have been successfully used for the synthesis of various salicylate esters, including this compound. ibu.edu.trresearchgate.net Research has demonstrated that Preyssler-type catalysts can achieve high yields and 100% product selectivity in the esterification of salicylic acid with 1-propanol. researchgate.net These catalysts can be supported on materials like silica (B1680970) to enhance their stability and ease of recovery. researchgate.net
Table 1: Comparison of Solid Acid Catalysts in Salicylate Ester Synthesis
| Catalyst Type | Example Catalyst | Reaction Conditions | Reported Yield/Conversion | Reference |
|---|---|---|---|---|
| Superacid | SO₄²⁻/ZrO₂ | 80–120°C, 0.5–1.5 MPa | High Conversion | google.com |
| Cation Exchange Resin | HD-72 Resin | 120°C, 30 hours | High Conversion | google.com |
| Cation Exchange Resin | Amberlyst-36 | Not specified | Most active among tested resins | researchgate.net |
| Heteropolyacid | Preyssler Catalyst (H₁₄–P₅) | Reflux in 1,2-Dichloroethane (B1671644) | High Yield, 100% Selectivity | ibu.edu.trresearchgate.net |
Ionic Liquids as Catalysts in Esterification Reactions
Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for the synthesis of this compound. google.com Their advantages include low vapor pressure, high thermal stability, and potential for recyclability. google.com Brønsted acidic ionic liquids, which have an acidic proton, are particularly effective for esterification. researchgate.netnih.gov
Research has shown that imidazolium-based Brønsted acidic ILs can act as both catalyst and solvent, leading to high yields of salicylates (76%-96%). researchgate.net For the synthesis of this compound, a method using the ionic liquid [bmim]BF₄ in combination with microwave irradiation has been patented. This process involves reacting salicylic acid and n-propanol under 250W microwave radiation for 25 minutes, achieving a notable yield of 92.25%. google.com The use of microwave heating can significantly accelerate the reaction kinetics.
Another study demonstrated that a tropine-based functionalized acidic ionic liquid, [Trps][OTs], catalyzed the reaction between salicylic acid and propyl alcohol, resulting in a 98.13% conversion. nih.gov The reusability of these ionic liquids is a key feature; one study showed that the [Hmim]BF₄ catalyst could be recycled up to five times with only a minor decrease in its catalytic activity. researchgate.net
Table 2: Performance of Ionic Liquid Catalysts in this compound Synthesis
| Ionic Liquid Catalyst | Reaction Conditions | Yield/Conversion | Reusability | Reference |
|---|---|---|---|---|
| [bmim]BF₄ | Microwave (250W), 25 min | 92.25% Yield | Not specified | google.com |
| [Trps][OTs] | 100°C | 98.13% Conversion | Recoverable, 81.1% yield after 5 cycles | nih.gov |
| [Hmim]BF₄ | 115°C, 10 hours | 88% Yield (1st run) | Reused 5 times (82% yield in 5th run) | researchgate.net |
Post-Synthesis Purification and Yield Optimization Strategies
Following the synthesis of this compound, several purification steps are necessary to isolate the final product with high purity. A typical post-reaction workup involves neutralizing the remaining acid catalyst, often with a basic solution like sodium carbonate (Na₂CO₃). google.com The crude product is then washed with water to remove any unreacted, water-soluble starting materials such as salicylic acid and propanol, as well as the neutralized catalyst salts. google.com The final purification of the ester is commonly achieved through vacuum distillation, which separates the this compound from less volatile impurities. google.com
Optimizing the yield of the esterification reaction is governed by Le Chatelier's principle. Since esterification is a reversible reaction that produces water as a byproduct, removing water as it forms drives the equilibrium toward the product side. wikipedia.org In laboratory and industrial settings, this can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent. Another common strategy to maximize yield is to use one of the reactants in excess. In the synthesis of this compound, using an excess of propanol is a typical approach to ensure that the salicylic acid is fully consumed.
Chemical Reactivity and Degradation Pathways
Hydrolysis Kinetics and Mechanisms (Acidic and Basic Conditions)
Ester hydrolysis is the reverse reaction of esterification, where the ester is cleaved by water back into its constituent carboxylic acid and alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orgmiracosta.edu
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and does not proceed to completion unless a large excess of water is used. libretexts.orgkhanacademy.org The mechanism involves the protonation of the ester's carbonyl oxygen by an acid catalyst (like H₃O⁺), which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. khanacademy.org This is followed by a proton transfer and the elimination of propanol, regenerating the acid catalyst and forming salicylic acid. khanacademy.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide (NaOH), hydrolysis is effectively irreversible. libretexts.orgyoutube.com The reaction, known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the propoxide ion (⁻O-propyl). The propoxide ion is a strong base and immediately deprotonates the newly formed salicylic acid, creating a salicylate salt and propanol. youtube.com Because the final deprotonation step is thermodynamically very favorable, the reaction goes to completion. libretexts.org The kinetics of alkaline hydrolysis for similar esters, such as butyl salicylate, have been studied, indicating that the reaction mechanism is bimolecular. walshmedicalmedia.com
Oxidation Reactions of the Ester Moiety
The ester functional group itself is generally resistant to oxidation under mild conditions. However, under the influence of strong oxidizing agents, the ester can be oxidized. While specific studies focusing solely on the oxidation of the ester moiety of this compound are not extensively detailed, general chemical principles suggest that harsh oxidative conditions could lead to cleavage of the molecule. It is more common for other parts of the molecule, such as the aromatic ring or the propyl group's C-H bonds, to be more susceptible to oxidation. For instance, some research has explored the oxidative esterification of aldehydes to esters using catalysts like iron(III) salicylate with H₂O₂ as the oxidant, but this involves the formation of an ester, not the oxidation of a pre-existing one. d-nb.inforesearchgate.net
Nucleophilic Substitution Reactions Involving the Ester Group
The ester group in this compound can undergo nucleophilic acyl substitution, where the propoxy group (–OCH₂CH₂CH₃) is replaced by another nucleophile. msu.edu
Transesterification: This is a key reaction where this compound reacts with another alcohol in the presence of a catalyst to form a different salicylate ester. google.com This process is particularly useful for synthesizing salicylate esters of higher alcohols where direct esterification might be slow or inefficient. google.com For example, reacting this compound with isoamyl alcohol would yield isoamyl salicylate and propanol. The reaction is an equilibrium process and is often driven by removing the more volatile alcohol (propanol) by distillation. ibu.edu.tr
Ammonolysis: this compound can react with ammonia (B1221849) or primary/secondary amines to form salicylamide (B354443) or N-substituted salicylamides, respectively. In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon and ultimately displacing the propanol.
Other Nucleophiles: Reactions with other nucleophiles are also possible. For instance, research has described nucleophilic substitution reactions of sodium salicylate with esters of monochloroacetic acid, leading to the formation of more complex ester compounds. cyberleninka.ru The general mechanism for these reactions involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the propoxy group as the leaving group. msu.edu
Biological Activities and Pharmacological Mechanisms of Propyl Salicylate
Anti-Inflammatory Effects and Molecular Pathways
The anti-inflammatory actions of propyl salicylate (B1505791) are multifaceted, involving the inhibition of key enzymes and modulation of inflammatory mediators.
Cyclooxygenase (COX) Enzyme Inhibition and Prostaglandin (B15479496) Production Reduction
Propyl salicylate, like other salicylates, exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of prostaglandins (B1171923), which are key mediators of inflammation. patsnap.com The mechanism of action involves the modulation of COX-1 enzymatic activity to reduce the formation of pro-inflammatory prostaglandins. wikipedia.org While aspirin (B1665792), an acetylated salicylate, irreversibly inhibits COX-1, other non-acetylated salicylates like this compound are thought to act as reversible, competitive inhibitors of the COX enzyme. webofjournals.comjdpharmaceuticals.com The reduction in prostaglandin synthesis is a major contributor to the anti-inflammatory effects of salicylates. researchgate.net
Modulation of Pro-Inflammatory Cytokines (e.g., Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α))
Table 1: Effect of Salicylate Derivatives on Pro-Inflammatory Cytokines
| Compound | Cytokine(s) Affected | Effect | Reference |
| This compound | IL-6, TNF-α | Decrease | |
| Methyl Salicylate derivative (DL0309) | TNF-α, IL-6, IL-1β | Suppression of production | nih.gov |
| Sulfasalazine | TNFα | Blocks binding to receptor | frontiersin.org |
Inhibition of Nuclear Factor Kappa B (NF-κB) (Indirect through Salicylic (B10762653) Acid)
This compound can be hydrolyzed to salicylic acid in the body. webofjournals.com Salicylic acid has been shown to indirectly inhibit the activity of Nuclear Factor Kappa B (NF-κB), a key transcription factor involved in the inflammatory response. researchgate.netfrontiersin.org NF-κB regulates the expression of numerous genes involved in immunity and inflammation, including those for pro-inflammatory cytokines. researchgate.net The inhibition of NF-κB by salicylic acid is considered a significant anti-inflammatory mechanism for salicylates. researchgate.net This inhibition is not a direct binding to NF-κB itself but is proposed to occur through the inhibition of IκB kinase-β (IKKβ), an enzyme that is crucial for the activation of NF-κB. frontiersin.orguu.nl
Analgesic Properties and Pain Pathway Modulation
In addition to its anti-inflammatory effects, this compound possesses analgesic properties, helping to relieve pain.
Central Nervous System Mechanisms
The analgesic effects of salicylates are mediated, in part, through actions within the central nervous system (CNS). patsnap.com Pain signals are transmitted from the periphery to the brain via complex neural pathways. dovepress.com The CNS has its own pain-modulating circuits, including descending pathways from the periaqueductal gray (PAG) and raphe nuclei, which can inhibit the transmission of pain signals at the spinal cord level. nih.govtmc.edu Salicylates can influence these central mechanisms to produce analgesia. While the precise details for this compound are not extensively documented, the general mechanism for salicylates involves the modulation of pain pathways within the CNS, contributing to their pain-relieving effects. drugs.com
Peripheral Mechanisms
This compound, like other salicylates, demonstrates analgesic effects by modulating pain pathways through both central and peripheral mechanisms. Its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins, key mediators of inflammation. The analgesic activity of salicylates is associated with hindering the transmission of pain impulses via peripheral and central actions. mdpi.com The peripheral processes of sensory neurons are where painful stimuli affect nociceptors, and these processes can differ significantly in their biophysical and receptor characteristics from the cell bodies. physiology.org Inflammatory mediators can induce pain and hyperalgesia through the activation and sensitization of these peripheral nociceptive nerve endings. physiology.org
Antimicrobial Efficacy and Mechanisms of Action
Inhibition of Pathogen Growth (e.g., Staphylococcus aureus, Escherichia coli)
In vitro studies have demonstrated the antimicrobial activity of this compound against various pathogens. It has shown minimum inhibitory concentrations (MICs) of 15 μg/mL against Staphylococcus aureus and 20 μg/mL against Escherichia coli. The growth of S. aureus with salicylate can lead to reduced susceptibility to multiple antimicrobials. nih.gov Salicylic acid has also been shown to have inhibitory effects against both E. coli and S. aureus. mdpi.commdpi.com
| Pathogen | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
This table presents the in vitro minimum inhibitory concentrations of this compound against two common bacterial pathogens.
Microbial Cell Membrane Disruption
The antimicrobial efficacy of this compound is attributed to its ability to disrupt microbial cell membranes. Its lipophilic nature allows it to integrate into the microbial membrane, leading to cell lysis. The interaction of alkyl side chains with the lipid molecules of the bacterial membrane is a critical factor in disrupting membrane integrity. uq.edu.au The structure of these alkyl side chains, which have a higher affinity for cell membranes, increases the likelihood of membrane disruption and enhances antibacterial efficacy. uq.edu.au Salicylate-containing antimicrobials have been shown to act on Gram-positive bacteria through a mechanism that involves cell membrane damage and subsequent leakage of intracellular components. nih.gov This disruption of the cell wall and membrane is indicated by the leakage of intracellular substances such as nucleic acids and proteins. mdpi.comresearchgate.net
Role of Salicylate Moiety in Lincosamide Antibiotic Activity
The salicylate moiety plays a significant role in the antimicrobial activity of lincosamide antibiotics. nih.govresearchgate.netrsc.org Research has shown that lincosamides containing a salicylate group exhibit considerably more antibacterial effect than those with a free hydroxyl group. nih.govresearchgate.net This finding highlights that not only the propyl chain of the proline moiety but also the salicylate moiety is important for the antimicrobial activity of lincosamides. nih.govresearchgate.netrsc.org The attachment of salicylic acid to the lincosamide backbone is a key step in the biosynthesis of certain lincosamides, such as celesticetin. nih.govresearchgate.netsmolecule.com This attachment is catalyzed by specific enzymes. nih.govresearchgate.netsmolecule.com Hybrid lincosamides that incorporate a salicylate unit have demonstrated even higher antibacterial activity than the clinically important lincomycin. researchgate.net
Antiparasitic Activity and Selectivity Considerations
Trypanocidal Activity and Limitations
This compound has demonstrated trypanocidal activity, meaning it can kill trypanosomes, a type of protozoan parasite. Specifically, it exhibits activity against Trypanosoma cruzi, the parasite that causes Chagas disease. The length of the alkyl chain in salicylate derivatives appears to enhance lipid solubility and membrane penetration, contributing to this activity. However, a significant limitation of this compound's trypanocidal activity is its lack of selectivity, which restricts its therapeutic potential. Other research has explored derivatives of salicylic acid, such as 4-isopropyl salicylic acid, which have shown promising trypanocidal effects both in vitro and in vivo against T. cruzi. medigraphic.comresearchgate.net Additionally, ethyl esters of N-propyl oxamates have been investigated for their trypanocidal activity on intracellular forms of T. cruzi in infected mice. nih.gov
Strategies for Improving Selectivity through Structural Modification (e.g., Halogenation)
Structural modifications, such as halogenation, have been investigated as a strategy to enhance the biological activity and selectivity of salicylate derivatives. The introduction of halogen atoms into the structure of a compound can significantly alter its physicochemical properties, including lipophilicity, electronic effects, and steric hindrance, which in turn can influence its interaction with biological targets.
Research on related compounds like salicylanilides has demonstrated that halogenation can be a key factor in tuning their antimicrobial activity. nih.gov For instance, the type and position of the halogen substituent on the aromatic rings can impact the compound's effectiveness against various bacterial strains. nih.govnih.gov Studies have shown that derivatives containing fluorine often exhibit high biological activity, suggesting a correlation between electronegativity and antibacterial efficacy (F > Cl > Br > I). nih.gov In many cases, these halogenated compounds are more potent against Gram-positive bacteria than Gram-negative bacteria. nih.gov
Specifically, in the context of HIV-1 integrase inhibitors based on a 3-keto salicylic acid scaffold, halogen substitution on the aromatic ring was found to be crucial for activity. nih.gov Compounds with a bromine substituent were the most active, followed by fluorine and then chlorine. nih.gov This highlights the potential for targeted halogenation to improve the potency and selectivity of bioactive molecules. While direct studies on the halogenation of this compound itself are limited in the provided context, the principles derived from related structures suggest that such modifications could be a viable approach to modulate its biological profile.
Endocrine-Disrupting Potential and Neurosteroidogenesis
Recent studies have brought to light the potential for certain salicylate preservatives, including this compound, to act as endocrine-disrupting chemicals (EDCs) by interfering with neurosteroidogenesis. acs.orgnih.gov This disruption primarily targets the enzyme 5α-reductase type 1 (SRD5A1), a key player in the synthesis of potent neurosteroids. acs.orgnih.gov
Inhibition of 5α-Reductase Type 1 (SRD5A1)
This compound has been identified as an inhibitor of human 5α-reductase type 1 (SRD5A1). acs.orgnih.gov This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and also plays a crucial role in the production of other neurosteroids. acs.orgnih.govnih.gov A study evaluating various salicylates found a range of inhibitory potencies against human SRD5A1, with this compound demonstrating a measurable effect. acs.orgnih.gov In a cellular model using SF126 glioblastoma cells, which express SRD5A1, all tested salicylates, including this compound, significantly reduced the production of dihydrotestosterone at a concentration of 100 μM. acs.orgnih.gov
The inhibitory potency of different salicylates against human SRD5A1 varies, with a general trend of increasing potency with the size of the alkyl or aryl group attached to the salicylate. acs.orgnih.gov For example, the inhibitory activity follows a hierarchy from methyl salicylate (IC50 of 71.93 μM) to the more potent menthyl salicylate (IC50 of 2.41 μM). acs.orgnih.gov
| Compound | Inhibitory Concentration (IC50) against human SRD5A1 (μM) |
|---|---|
| Methyl Salicylate | 71.93 |
| Menthyl Salicylate | 2.41 |
Binding Site Characterization (e.g., Reduced Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) Site)
Molecular docking analyses have provided insights into the potential binding mechanism of salicylates to SRD5A1. acs.orgnih.gov These computational studies suggest that salicylates, including this compound, likely bind to the reduced nicotinamide adenine dinucleotide phosphate (NADPH) binding site of both human and rat SRD5A1. acs.orgnih.gov This is significant because NADPH is a necessary cofactor for the enzymatic activity of 5α-reductase. By occupying this site, salicylates can interfere with the normal catalytic function of the enzyme. acs.orgnih.gov
Structure-Activity Relationships Governing SRD5A1 Inhibition
The inhibitory potency of salicylates against SRD5A1 is influenced by several physicochemical properties, revealing clear structure-activity relationships. acs.orgnih.gov Bivariate correlation analysis has highlighted the importance of factors such as:
LogP (lipophilicity): Higher lipophilicity generally correlates with increased inhibitory activity.
Molecular weight: Larger molecules tend to be more potent inhibitors.
Carbon number in the alcohol moiety: A greater number of carbons in the ester group enhances inhibition.
pKa: The acidity of the compound also plays a role in its inhibitory potential. acs.orgnih.gov
Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have emphasized the significance of hydrophobic aromatic regions in the binding of salicylates to SRD5A1. acs.orgnih.gov This suggests that the interaction is largely driven by hydrophobic forces between the salicylate molecule and the enzyme.
Antioxidative Activity (Indirect through Salicylic Acid)
This compound itself is not directly a potent antioxidant. However, upon hydrolysis, it releases salicylic acid, which has been shown to modulate the antioxidant systems in various biological contexts, particularly in plants. nih.gov Salicylic acid can influence the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes. nih.govmdpi.com
The application of salicylic acid can lead to an increase in the accumulation of hydrogen peroxide (H₂O₂), a type of ROS, which can act as a signaling molecule to induce defense responses. nih.gov At the same time, salicylic acid has been observed to enhance the activity of several key antioxidant enzymes, including:
Superoxide dismutase (SOD)
Catalase (CAT)
Ascorbate peroxidase (APX)
Glutathione reductase (GR) mdpi.com
Advanced Analytical Methodologies for Propyl Salicylate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. For propyl salicylate (B1505791), both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like propyl salicylate. It offers high resolution, sensitivity, and reproducibility.
Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds such as this compound. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. The most popular stationary phases are chemically bonded silica (B1680970) particles, with C18 (octadecyl) being the most prevalent. velocityscientific.com.auhplc.eu
The C18 stationary phase consists of a silica backbone to which long-chain C18 alkyl groups are covalently attached. This creates a nonpolar surface that interacts with nonpolar analytes through hydrophobic (van der Waals) forces. This compound, with its ester and aromatic functionalities, exhibits moderate polarity and is well-retained on C18 columns. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase.
Several types of C18 columns are available, including monomeric and polymeric bonded phases. Polymeric C18 phases can offer enhanced stability, particularly at low pH, and may provide different selectivity for certain analytes. hplc.eu For instance, a study on the separation of various salicylates, including this compound, utilized a COSMOSIL 5C18-AR-II column, which is a polymeric type of C18 phase known for its acid resistance. velocityscientific.com.auhplc.eu
Table 1: Examples of C18 Columns Used in Salicylate Analysis
| Column Name | Type | Key Features | Application Example |
| Kromasil C18 | C18 | High-purity silica, good for general-purpose separations. rroij.com | Simultaneous determination of multiple compounds in topical formulations. rroij.com |
| Zodiac C18 | C18 | High quality and performance for various analyses. zodiaclifesciences.com | Separation of analgesics, including salicylic (B10762653) acid. zodiaclifesciences.com |
| Nucleodur C18 | C18 | Robust and reproducible for method development. innovareacademics.in | Simultaneous estimation of salicylic acid and another active ingredient. innovareacademics.in |
| COSMOSIL 5C18-AR-II | Polymeric C18 | Excellent stability at low pH, superior molecular shape selectivity. velocityscientific.com.auhplc.eu | Separation of a mixture of salicylates, including methyl, ethyl, and this compound. velocityscientific.com.au |
The composition of the mobile phase is a critical parameter in RP-HPLC as it directly influences the retention and separation of analytes. The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727).
Mobile Phase Composition:
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shape and lower UV cutoff compared to methanol. The proportion of the organic modifier in the mobile phase is a key factor in controlling the retention time of this compound. Increasing the percentage of the organic solvent will decrease the polarity of the mobile phase, leading to a shorter retention time for this compound.
Aqueous Component: The aqueous component is usually water, often with a buffer or acid added to control the pH and improve peak shape. For acidic compounds like salicylates, adding a small amount of an acid such as phosphoric acid or acetic acid to the mobile phase can suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks. rroij.comsielc.com For instance, a mobile phase of acetonitrile and 0.1% acetic acid has been successfully used for the separation of salicylic acid and other compounds. rroij.com
Elution Mode:
Isocratic Elution: In isocratic elution, the composition of the mobile phase remains constant throughout the analysis. This method is simpler and generally results in more stable baselines. For the analysis of a simple mixture containing this compound, an isocratic method can be sufficient. A common mobile phase for the isocratic separation of salicylates is a mixture of acetonitrile and water (with or without an acidifier). rroij.comsielc.com
Gradient Elution: When analyzing complex mixtures with components of widely varying polarities, gradient elution is often employed. In this mode, the composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic solvent. This allows for the efficient elution of both highly retained and weakly retained compounds in a single run.
The optimization of the mobile phase involves adjusting the type and proportion of the organic modifier, the pH of the aqueous phase, and the choice between isocratic and gradient elution to achieve the desired separation with good peak shape and resolution in a reasonable analysis time.
UV-Visible spectrophotometric detection is the most common detection method used in HPLC due to its robustness, simplicity, and wide applicability. This compound possesses a chromophore, the substituted benzene (B151609) ring, which absorbs UV radiation, making it suitable for UV detection.
The selection of the detection wavelength is crucial for achieving high sensitivity and selectivity. The optimal wavelength corresponds to the wavelength of maximum absorbance (λmax) of the analyte. For this compound and related compounds, the UV spectrum typically shows two main absorption bands. mdpi.com One is a strong absorption band in the range of 230-240 nm, and another, broader band appears between 280 nm and 330 nm. mdpi.com
In practice, a wavelength of around 301.2 nm has been used for the quantification of salicylic acid. amazonaws.com Another study utilized a detection wavelength of 237 nm for methyl salicylate. ijcrt.org For the simultaneous analysis of multiple components, a compromise wavelength may be chosen, or a photodiode array (PDA) detector can be used. A PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram, allowing for the selection of the optimal wavelength for each component post-run and also providing information about peak purity. For instance, in the analysis of a mixture containing salicylic acid, a detection wavelength of 264 nm was employed. rroij.com A study on homosalate, another salicylate derivative, investigated photoexcitation in the 305–335 nm wavelength range. rsc.org
Table 2: UV Detection Wavelengths for Salicylates
| Compound | Wavelength (nm) | Reference |
| Salicylic Acid | 301.2 | amazonaws.com |
| Methyl Salicylate | 237 | ijcrt.org |
| Salicylic Acid & other compounds | 264 | rroij.com |
| Salicylic Acid | 234 | innovareacademics.inresearchgate.net |
| Homosalate (a salicylate) | 305-335 | rsc.org |
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. The validation of an HPLC method for this compound should be performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). rroij.comrroij.com Key validation parameters include:
Linearity: This parameter demonstrates that the response of the detector (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. Linearity is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the response versus concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1, ideally greater than 0.998. rroij.comrroij.com
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day precision): This is the precision under the same operating conditions over a short interval of time. It is assessed by performing multiple injections of the same sample on the same day. rroij.com
Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for example, on different days, or with different analysts or equipment. rroij.com The acceptance criterion for precision is typically an RSD of less than 2%. nih.gov
Accuracy (Recovery): Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies. This involves adding a known amount of pure this compound (spiking) to a sample matrix and then analyzing the spiked sample. The percentage of the added analyte that is recovered by the method is calculated. The acceptable recovery range is typically between 98% and 102%. nih.gov In some cases, a broader range of 95.05% to 101.05% may be acceptable. science.gov
Table 3: Typical HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.998 | rroij.comrroij.com |
| Precision (Relative Standard Deviation, %RSD) | < 2% | nih.gov |
| Accuracy (Recovery, %) | 98.0% - 102.0% | nih.gov |
Other important validation parameters include specificity (the ability to assess the analyte unequivocally in the presence of components that may be expected to be present), limit of detection (LOD), and limit of quantitation (LOQ). ijcrt.orgrroij.com
UV Detection Strategies and Wavelength Selection
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that can be used for the analysis of volatile and thermally stable compounds like this compound. csic.es It combines the separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase (typically an inert gas like helium) and the liquid or solid stationary phase coated on the inside of the column. As the separated components elute from the column, they enter the mass spectrometer.
The mass spectrometer ionizes the eluting molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum is a fingerprint of the molecule and can be used for its definitive identification by comparison with spectral libraries.
For the analysis of salicylates, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. nih.govresearchgate.net This typically involves converting the polar hydroxyl and carboxyl groups into less polar silyl (B83357) ethers and esters, for example, by reacting with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
GC-MS offers excellent sensitivity and selectivity, making it particularly useful for the analysis of trace levels of this compound in complex matrices such as biological fluids or environmental samples. nih.gov The technique can be operated in different modes, including full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for highly sensitive and selective quantitative analysis. nih.gov
Applications in Purity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing compounds in complex matrices. For this compound analysis, reverse-phase HPLC methods can be adapted for mass spectrometry by replacing non-volatile mobile phase additives like phosphoric acid with volatile alternatives such as formic acid. sielc.com This adaptation is crucial for effective ionization in the mass spectrometer source.
The utility of LC-MS/MS has been demonstrated for various salicylates. For example, a high-sensitivity LC-MS/MS method was developed for detecting methyl salicylate in human plasma, and another method was established for the metabolites of 2-ethylhexyl salicylate in urine. coresta.orgnih.gov These studies underscore the capability of LC-MS/MS to quantify trace levels of alkyl salicylates and their metabolites. coresta.orgnih.gov Similarly, numerous LC-MS/MS methods have been developed for the parent compound, salicylic acid, in various biological and environmental samples. nih.govnih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. americanpharmaceuticalreview.com UPLC is a suitable technique for the analysis of this compound and related compounds. sielc.com The use of columns with 3 µm particles is noted for enabling fast UPLC applications for this compound. sielc.com
The principles of UPLC allow for the direct scaling and transfer of existing HPLC methods to a UPLC system, or vice versa. americanpharmaceuticalreview.com This scalability is advantageous in pharmaceutical method development and quality control, offering significant reductions in solvent consumption and analysis time while maintaining or improving chromatographic performance. americanpharmaceuticalreview.com
Sequential Injection Chromatography (SIC) with Fluorimetric Detection
Sequential Injection Chromatography (SIC) is an automated, miniaturized chromatographic technique that offers a cost-effective and environmentally friendly alternative to conventional HPLC. pillbuys.com It combines the principles of sequential injection analysis (SIA) with chromatographic separation, often using monolithic columns that operate at lower pressures. science.gov
This method is particularly well-suited for the analysis of salicylic acid due to the intrinsic fluorescence of the salicylate ion. science.gov For the analysis of this compound, the compound would first undergo hydrolysis to yield salicylic acid and propanol (B110389). The resulting salicylate can then be quantified via SIC with a fluorimetric detector. This approach has been successfully applied to determine salicylic acid in various samples, including plant materials. nih.govscience.gov The method is noted for its high sensitivity, with detection limits for salicylic acid reported in the nanogram-per-liter range.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a definitive technique for confirming the structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unique fingerprints of the molecule.
The ¹H-NMR spectrum of this compound shows distinct signals for the aromatic protons and the protons of the propyl chain. The aromatic protons typically appear as a complex set of multiplets in the range of 6.8 to 7.8 ppm. The protons of the propyl group are observed as a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the ester oxygen. A characteristic signal for the phenolic hydroxyl (-OH) proton is also observed at a high chemical shift, often around 10.8 ppm.
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum shows signals for the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), and the three distinct carbons of the propyl chain.
Table 2: Representative ¹H-NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 7.82 | dd (Doublet of Doublets) |
| H-4 | 7.45 | ddd (Doublet of Doublet of Doublets) |
| H-3 | 6.98 | d (Doublet) |
| H-5 | 6.87 | ddd (Doublet of Doublet of Doublets) |
| -OCH₂- | 4.28 | t (Triplet) |
| -CH₂- | 1.82 | sextet |
| -CH₃ | 1.05 | t (Triplet) |
| -OH | 10.81 | s (Singlet) |
Data compiled from publicly available spectral databases. Chemical shifts and multiplicities can vary slightly based on solvent and instrument frequency.
Table 3: Representative ¹³C-NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 170.5 |
| C-2 | 161.8 |
| C-4 | 135.9 |
| C-6 | 130.0 |
| C-5 | 119.0 |
| C-3 | 117.6 |
| C-1 | 112.4 |
| -OCH₂- | 66.5 |
| -CH₂- | 22.0 |
| -CH₃ | 10.5 |
Data compiled from publicly available spectral databases. amazon.com Chemical shifts can vary based on solvent and experimental conditions.
Aromatic Region Analysis and Proton Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. In ¹H NMR analysis, the aromatic region of the spectrum provides critical information about the protons attached to the benzene ring.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals for the aromatic protons. chemicalbook.com The chemical shifts (δ) are influenced by the electronic environment of each proton. The hydroxyl (-OH) and ester (-COOCH₂CH₂CH₃) groups on the aromatic ring cause a differentiation in the chemical shifts of the four aromatic protons, labeled as H-a, H-b, H-c, and H-d.
The proton ortho to the hydroxyl group and meta to the ester group (H-c) typically appears as a doublet of a triplet. The proton ortho to the ester group and meta to the hydroxyl group (H-a) presents as a doublet of a doublet. The other two protons in the aromatic region also show characteristic splitting patterns, such as a doublet of a triplet. chegg.com
A detailed assignment of the aromatic protons is crucial for confirming the substitution pattern of the benzene ring. The specific chemical shifts and coupling constants provide unambiguous evidence for the structure of this compound.
Table 1: ¹H NMR Aromatic Proton Assignments for this compound in CDCl₃ chemicalbook.com
| Proton Assignment | Chemical Shift (ppm) |
| A | 10.86 |
| B | 7.832 |
| C | 7.418 |
| D | 6.959 |
| E | 6.848 |
| F | 4.281 |
| G | 1.785 |
| J | 1.021 |
Infrared (IR) and Raman Spectroscopy (FT-IR, Micro-Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers, corresponding to different vibrational modes. Key characteristic absorptions for this compound include:
A broad band in the high-frequency region (around 3200-3600 cm⁻¹) corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
A strong absorption band in the region of 1650-1700 cm⁻¹ attributed to the C=O stretching vibration of the ester group. brazilianjournals.com.br
Bands in the 1000-1300 cm⁻¹ region are associated with C-O stretching vibrations. brazilianjournals.com.br
Absorptions corresponding to C-H stretching of the aromatic ring and the propyl group are also observed. brazilianjournals.com.br
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. While detailed Raman spectra for this compound are less commonly published, the technique can be used to identify the characteristic vibrations of the aromatic ring and the ester functional group. scielo.brsfu.ca For instance, the symmetric breathing mode of the benzene ring would be expected to produce a strong Raman signal.
Table 2: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch | ~3200-3600 (broad) |
| Ester C=O | C=O Stretch | ~1680-1630 brazilianjournals.com.br |
| Ester C-O | C-O Stretch | ~1300-1000 brazilianjournals.com.br |
| Aromatic C-H | C-H Stretch | >3000 brazilianjournals.com.br |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. longdom.org For this compound, the presence of the aromatic ring and the carbonyl group of the ester constitute a chromophore that absorbs UV light. pressbooks.pub
The UV-Vis spectrum of this compound typically exhibits two main absorption bands. mdpi.com A prominent peak is observed in the shorter wavelength UV region, which is attributed to a π-π* transition within the benzene ring. mdpi.com A second, often broader and less intense, band appears at a longer wavelength, resulting from an n-π* transition associated with the carbonyl group. mdpi.com The exact position of the maximum absorbance (λmax) can be influenced by the solvent used for the analysis. This technique is particularly useful for the quantitative determination of this compound in various samples. libretexts.org
Table 3: Typical UV-Vis Absorption Maxima for Salicylates
| Electronic Transition | Approximate λmax (nm) |
| π-π* (Aromatic Ring) | ~230-240 mdpi.com |
| n-π* (Carbonyl Group) | ~280-330 mdpi.com |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. neu.edu.tr
In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z value corresponding to its molecular weight (180.20 g/mol ). nist.govnih.gov This peak confirms the identity of the compound.
The fragmentation pattern provides further structural information. Electron ionization (EI) is a common method that causes the molecule to break apart into characteristic fragment ions. uni-saarland.de For this compound, key fragmentation pathways include:
Loss of the propoxy group (-OCH₂CH₂CH₃) or parts of it.
The most prominent peak in the spectrum is often observed at m/z 120. chemicalbook.comnih.gov This corresponds to the formation of the stable salicoyl cation, resulting from the cleavage of the ester bond and loss of the propyl group.
Another significant fragment is seen at m/z 92. chemicalbook.comnih.gov
Analyzing these fragmentation patterns allows for the confirmation of the salicylic acid backbone and the propyl ester side chain.
Table 4: Significant Mass Spectrometry Fragments for this compound chemicalbook.comnih.gov
| m/z Value | Proposed Fragment Ion |
| 180 | [M]⁺ (Molecular Ion) |
| 138 | [M - C₃H₆]⁺ |
| 121 | [Salicoyl Cation + H]⁺ |
| 120 | Salicoyl Cation |
| 92 | [C₆H₄O]⁺ |
Colorimetric Assays
Iron-Salicylate Color Reaction Principles
A classic and straightforward method for the detection and quantification of salicylates, including this compound, is the colorimetric assay based on the reaction with iron(III) ions. researchgate.net
This test relies on the principle that phenolic compounds, which possess a hydroxyl group directly attached to an aromatic ring, form a colored complex with ferric chloride (FeCl₃). brainly.com In the case of this compound, the phenolic hydroxyl group chelates with the Fe³⁺ ion. brainly.com
This interaction leads to the formation of a coordination complex, typically with a distinct violet or purple color. researchgate.netbrainly.com The intensity of the color produced is directly proportional to the concentration of the salicylate in the sample, within a certain range. This relationship forms the basis for a quantitative analysis using a spectrophotometer to measure the absorbance of the colored solution at its maximum absorption wavelength (typically around 530 nm). researchgate.net The reaction is sensitive and provides a rapid qualitative indication of the presence of the phenolic group in the salicylate structure.
Toxicological Studies and Safety Profile Mechanisms
Acute Toxicity Manifestations and Underlying Pathophysiology
Acute toxicity from salicylates, including propyl salicylate (B1505791), results from a cascade of metabolic and physiological disturbances following excessive absorption.
Excessive absorption of salicylates leads to profound metabolic disruption. The primary mechanism is the uncoupling of oxidative phosphorylation in the mitochondria, which impairs cellular respiration. msdmanuals.com This uncoupling halts the efficient production of adenosine (B11128) triphosphate (ATP) and leads to an increase in anaerobic metabolism. nih.govuomustansiriyah.edu.iq Consequently, the body's metabolic rate, oxygen consumption, and carbon dioxide production increase. wikitox.org
This shift toward anaerobic pathways results in the accumulation of organic acids, such as lactic acid and pyruvic acid, contributing to the development of a high anion gap metabolic acidosis. nih.govcoreem.net The body's fatty acid metabolism is also accelerated, which generates ketone bodies and further exacerbates the acidotic state. uomustansiriyah.edu.iqmedscape.com These metabolic changes can deplete hepatic glycogen (B147801) stores and lead to disturbances in glucose homeostasis. wikitox.orgmedscape.com Additionally, the toxicity can cause significant fluid and electrolyte losses, particularly of potassium, which impairs the body's ability to buffer the acidosis. msdmanuals.comuomustansiriyah.edu.iq
The central nervous system (CNS) is particularly vulnerable to salicylate toxicity. wikitox.org Neurological effects can range from confusion, dizziness, and agitation to more severe manifestations like hallucinations, seizures, cerebral edema, and coma. coreem.netnih.govwikipedia.org A critical factor in salicylate-induced neurotoxicity is the phenomenon of neuroglycopenia, a state of low glucose levels in the brain. msdmanuals.comwikem.org This occurs because salicylates increase glucose utilization within the CNS. coreem.netwikem.org Consequently, even when blood glucose levels are normal, the brain can be functionally hypoglycemic, leading to altered mental status. coreem.netmedscape.com
Acidosis significantly worsens CNS toxicity by increasing the proportion of the salicylate that is in its un-ionized, lipid-soluble form. coreem.net This form more readily crosses the blood-brain barrier, leading to higher concentrations within the CNS tissue and exacerbating neurological symptoms. wikitox.orgmedscape.com Chronic toxicity, in particular, often presents with pronounced neurologic abnormalities, including memory deficits and stupor, sometimes at lower serum concentrations than in acute poisoning. uomustansiriyah.edu.iqwikem.org
Salicylates directly stimulate the respiratory centers in the medulla of the brainstem. msdmanuals.comcoreem.netlitfl.com This stimulation leads to an increased rate (tachypnea) and depth (hyperpnea) of breathing. coreem.netmedscape.com The resulting hyperventilation causes an excessive "blowing off" of carbon dioxide, leading to a primary respiratory alkalosis, which is often the earliest acid-base disturbance observed in salicylate poisoning. msdmanuals.comnih.govwikitox.org
As the toxicity progresses, the metabolic derangements described previously lead to a simultaneous and independent primary metabolic acidosis. msdmanuals.com The combination of respiratory alkalosis and metabolic acidosis is a characteristic finding in adult salicylate poisoning. medscape.com Initially, the hyperventilation is a direct effect of the drug, but it also becomes a compensatory mechanism for the worsening metabolic acidosis. wikipedia.org In severe cases, the patient may fatigue, leading to hypoventilation and respiratory failure, which causes a rapid and dangerous decline in blood pH. msdmanuals.comnih.gov
A hallmark of severe salicylate toxicity is hyperthermia, or elevated body temperature. msdmanuals.comwikipedia.org The mechanism responsible for this is the uncoupling of oxidative phosphorylation within the mitochondria. coreem.netwikem.orglitfl.com In normal cellular respiration, the energy from the electron transport chain is used to generate ATP in a tightly coupled process. Salicylates disrupt this coupling, causing the energy that would have been used for ATP synthesis to be dissipated as heat instead. uomustansiriyah.edu.iqwikitox.orglitfl.com This inefficient energy production leads to a hypermetabolic state, increased oxygen consumption, and significant heat generation, resulting in fever. wikitox.orglitfl.com Hyperthermia is a sign of severe toxicity and is associated with a poor prognosis. uomustansiriyah.edu.iq
Respiratory System Stimulation (e.g., Tachypnea, Hyperpnea) and Acid-Base Disturbances (Respiratory Alkalosis, Metabolic Acidosis)
Chronic Toxicity Considerations and Long-Term Exposures
Chronic salicylate toxicity, or salicylism, can develop from repeated exposure to doses that exceed the body's metabolic and excretory capacity. msdmanuals.comwikipedia.org This condition is often insidious and difficult to diagnose because its symptoms can be nonspecific and may mimic other conditions, particularly in the elderly. msdmanuals.comlitfl.com Common presentations of chronic toxicity include neurological and behavioral changes such as confusion, delirium, agitation, memory deficits, and tremors. uomustansiriyah.edu.iqwikem.org
Gastrointestinal symptoms may be less pronounced than in acute overdose, while CNS effects are often more prominent. clintox.org Patients with chronic toxicity may appear more severely ill than their serum salicylate levels would suggest, and significant toxicity can occur at concentrations that would be considered only moderate in an acute ingestion. nih.govwikem.org This is partly because chronic exposure allows for greater distribution of salicylate into tissues, including the CNS. msdmanuals.comwikitox.org The risk of developing chronic toxicity is increased in individuals with renal impairment, as salicylate excretion is reduced. wikitox.org
Comparative Toxicology with Other Salicylates (e.g., Methyl Salicylate)
Propyl salicylate shares its fundamental toxic mechanisms with other salicylates, most notably methyl salicylate (the primary component of oil of wintergreen). However, differences in their chemical structure, specifically the length of the alkyl ester chain, can influence their physicochemical properties and toxicological profiles.
Methyl salicylate is known for its high acute toxicity, largely due to its high concentration in commercial products and rapid absorption. medscape.comwikipedia.org A very small amount of oil of wintergreen can be lethal, especially to children. uomustansiriyah.edu.iqwikipedia.org
The acute toxicity of salicylate esters tends to decrease as the size of the ester R-group increases. nvchemicals.com.au this compound has a longer alkyl chain than methyl salicylate. This structural difference results in lower volatility and potentially slower cellular uptake, which may translate to a slightly reduced acute toxicity compared to methyl salicylate. Animal studies provide data on the relative acute toxicity of these compounds.
Below is a table comparing the toxicological data for this compound and methyl salicylate.
| Property | This compound | Methyl Salicylate |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₃ ontosight.ai | C₈H₈O₃ wikipedia.org |
| Acute Oral LD₅₀ (Rat) | 891 mg/kg (by analogy) | 887 - 1250 mg/kg cir-safety.orgmsd.commerck.com |
| Acute Dermal LD₅₀ (Rat/Rabbit) | > 2,000 mg/kg (Rat) | > 5,000 mg/kg (Rabbit) cir-safety.orgcir-safety.orgcir-safety.org |
| Primary Toxic Mechanism | Uncoupling of oxidative phosphorylation | Uncoupling of oxidative phosphorylation coreem.netmedscape.com |
| Key Toxicological Notes | Lower volatility than methyl salicylate. May have slower cellular uptake. | Highly concentrated in oil of wintergreen, leading to high risk of severe toxicity from small ingestions. uomustansiriyah.edu.iqwikipedia.org Readily absorbed through the skin. europa.eu |
Environmental Toxicology Implications
Potential Adverse Effects on Non-Target Organisms (General Salicylate Environmental Impact)
Salicylates, as a class of chemical compounds, are released into the environment and are expected to primarily partition to water. industrialchemicals.gov.au Their presence in aquatic ecosystems raises concerns about their potential impact on non-target organisms, which are organisms not intended to be affected by these chemicals. frontiersin.org The widespread use of products containing salicylates is considered a primary pathway for their environmental exposure. industrialchemicals.gov.au
Research into the ecological impact of salicylates, particularly within the broader category of nonsteroidal anti-inflammatory drugs (NSAIDs), indicates a range of potential adverse effects on aquatic life. nih.gov These compounds can persist in aquatic environments for extended periods, leading to chronic exposure for the organisms inhabiting these ecosystems. frontiersin.org Studies have shown that exposure to salicylates can lead to cytotoxic and genotoxic effects, interfere with endocrine system functions, cause behavioral alterations, and impair reproduction in fish and other aquatic organisms. nih.gov
Filter-feeder organisms, such as the marine mussel Mytilus galloprovincialis, may be particularly susceptible to these pollutants due to their feeding mechanisms. frontiersin.org In studies involving this species, exposure to salicylic (B10762653) acid has been shown to decrease respiration capacity and disrupt the normal antioxidant balance. frontiersin.org Furthermore, NSAIDs, in general, have been observed to interfere with critical physiological processes by inhibiting cyclooxygenase (COX) enzymes, which are crucial for reproductive and developmental pathways. nih.gov This can lead to disruptions in growth and development in aquatic organisms, including fish and invertebrates, potentially impacting long-term species survival and population dynamics. nih.gov
The ecological risks of salicylates are evaluated by regulatory bodies using approaches like the ecological risk classification of organic substances, which considers factors such as the mode of toxic action, chemical reactivity, bioavailability, persistence, and potential for long-range transport. canada.ca However, there is a recognized gap in the comprehensive understanding of the effects of many chemical contaminants on aquatic ecosystems. frontiersin.orgresearchgate.net
Table 1: Observed Effects of Salicylates on Non-Target Aquatic Organisms
| Organism Group | Observed Effects | Reference |
| General Aquatic Life | Cytotoxic and genotoxic effects, endocrine disruption, behavioral changes, impaired reproduction. nih.gov | nih.gov |
| Fish | Impaired reproduction, disruptions in growth and development. nih.gov | nih.gov |
| Bivalves (Mytilus galloprovincialis) | Reduced respiration capacity, disruption of antioxidant balance. frontiersin.org | frontiersin.org |
| Invertebrates | Disruptions in growth and development. nih.gov | nih.gov |
Environmental Exposure Pathways and Health Correlates of Personal Care Products
Personal care products (PCPs) represent a significant source of chemical contaminants, including salicylates, into the environment. nih.gov this compound itself is utilized as a fragrance ingredient in a variety of cosmetics and personal care items. ontosight.ai The primary environmental exposure route for ingredients from these products is through municipal wastewater systems, as they are washed off the body and enter the sewage system. nih.gov
The widespread and frequent use of PCPs by consumers leads to a continuous and high loading of their chemical constituents into wastewater treatment plants, which are often not equipped to completely remove these compounds. nih.govnih.gov Consequently, residues of salicylates and other PCP ingredients are released into rivers, lakes, and oceans. nih.gov
Direct human exposure to salicylates from PCPs occurs through dermal contact during application, inhalation of sprays and fragrances, and potential incidental ingestion of products like lipstick. nih.govcir-safety.org For instance, methyl salicylate, a related compound, is known to be used in a variety of consumer products, and its absorption through the skin can contribute to the total systemic exposure. europa.eu This compound is metabolized in the body to salicylic acid. europa.eu Therefore, the cumulative exposure from various cosmetic products containing different salicylates could increase the total systemic dose. europa.eu The concentration of salicylates in cosmetics can vary significantly, with some peel products containing up to 30% salicylic acid and lipsticks containing up to 35.9% of other salicylates. cir-safety.org
The consistent release of these biologically active ingredients from PCPs into the environment has potential health implications not only for aquatic ecosystems but also indirectly for humans. frontiersin.orgnih.gov For example, bioaccumulating organisms that are part of the human food chain can accumulate these chemicals. frontiersin.orgresearchgate.net
Table 2: Exposure Pathways of Salicylates from Personal Care Products
| Exposure Pathway | Description | Examples | Reference |
| Environmental | Release into aquatic environments via wastewater after use. | Washing off lotions, shampoos, and cosmetics. | nih.govnih.gov |
| Direct Human (Dermal) | Absorption through the skin upon application of products. | Application of creams, lotions, and cosmetics. europa.eu | nih.goveuropa.eu |
| Direct Human (Inhalation) | Inhaling fragrances and sprays containing salicylates. | Use of perfumes and hairsprays. | nih.gov |
| Direct Human (Ingestion) | Incidental consumption of products applied to or near the mouth. | Use of lipsticks and lip balms. cir-safety.org | cir-safety.org |
Structure Activity Relationship Sar and Derivatization Research
Influence of Alkyl Chain Length on Biological Activity and Toxicity
The length of the alkyl ester chain in salicylates plays a crucial role in determining their physicochemical properties and, consequently, their biological effects.
Key Research Findings:
Increased Lipophilicity and Duration of Action: Extending the alkyl chain from a methyl to a propyl group increases the molecule's lipophilicity (fat solubility) and reduces its volatility. This can lead to an increased duration of action. blogspot.com
Cellular Uptake and Toxicity: While a longer alkyl chain can enhance membrane penetration, it may also influence toxicity. For instance, the longer chain of propyl salicylate (B1505791) is thought to potentially reduce acute toxicity compared to methyl salicylate due to a slower rate of cellular uptake.
Antiparasitic Activity: Studies on the trypanocidal activity of salicylate derivatives against Trypanosoma cruzi have shown that increasing the alkyl chain length can potentiate this activity. Propyl salicylate demonstrated stronger trypanocidal potency compared to methyl salicylate. brazilianjournals.com.br
Antiproliferative Activity: In a study on cervical cancer cells, all tested alkylated derivatives of salicylic (B10762653) acid, including methyl, ethyl, butyl, isoamyl, and octyl salicylate, showed better anti-proliferative activity than salicylic acid itself. scialert.net However, the study concluded that the length of the alkyl chain was not directly correlated with the antiproliferative activity. scialert.net Butyl salicylate showed the highest activity, while octyl salicylate had a significantly higher IC50 value (indicating lower potency). scialert.net
Antimicrobial and Surface Activity: In studies involving salicylate-based ionic liquids, the length of the alkyl chain on the cation was directly proportional to the surface activity, antimicrobial activity, and cytotoxicity. researchgate.net
Interactive Data Table: Comparative Properties of Alkyl Salicylates
This table summarizes key properties of methyl, ethyl, and this compound, highlighting the impact of increasing alkyl chain length.
| Property | Methyl Salicylate | Ethyl Salicylate | This compound |
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃ | C₁₀H₁₂O₃ |
| Molecular Weight ( g/mol ) | 152.15 | 166.17 | 180.20 |
| Boiling Point (°C) | 222–224 | ~234 | ~359 |
| Antiparasitic EC₅₀ (µM) vs T. cruzi | 101.87 brazilianjournals.com.br | N/A | >38.85 brazilianjournals.com.br |
| Primary Applications | Topical analgesics, fragrances | Food flavoring, fragrances | UV stabilizers, synthetic flavors |
Effects of Aromatic Ring Substitutions on Pharmacological Profiles
Modifying the aromatic ring of the salicylate molecule can significantly alter its pharmacological activity.
Key Research Findings:
Position of Hydroxyl Group: The placement of the phenolic hydroxyl group is critical. Moving it from the ortho position (as in salicylic acid) to the meta or para position relative to the carboxyl group abolishes its anti-inflammatory activity. pharmacy180.comgpatindia.com
Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine) onto the aromatic ring can enhance both potency and toxicity. pharmacy180.comgpatindia.com Specifically, substitutions at the 3- and/or 5-positions with fluorine or chlorine have been shown to increase the induction of pathogenesis-related (PR) proteins in plants, a marker for systemic acquired resistance. nih.govacs.org
Electron-Withdrawing vs. Electron-Donating Groups: Substitutions at the 3- and 5-positions with electron-withdrawing groups other than chlorine or fluorine generally decrease activity, as do electron-donating groups in these positions. nih.gov
Substitution at the 5th Position: Adding a substituent at the 5-position of the salicylic acid ring has been found to increase anti-inflammatory activity. pharmacy180.comgpatindia.com For example, the addition of a phenyl group at this position enhances anti-inflammatory properties, and this effect is further increased if the phenyl substituent itself has electron-withdrawing groups. nih.gov
Derivatization for Enhanced Therapeutic Properties
Derivatization is a strategy used to modify a drug's structure to improve its therapeutic properties, such as efficacy and safety.
A notable example in the salicylate family is gaultherin (B1234681) , a naturally occurring derivative of methyl salicylate found in wintergreen (Gaultheria procumbens). tandfonline.comresearchgate.nettandfonline.com
Structure: Gaultherin is methyl 2-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]benzoate. nih.gov It is a conjugate of methyl salicylate with a disaccharide. tandfonline.com
Mechanism of Action: After ingestion, gaultherin is hydrolyzed by enzymes in the intestine (β-glycosidase) and subsequently by esterases in the intestine, blood, and liver to release its active metabolite, salicylic acid. researchgate.netnih.gov
Therapeutic Advantages: This slow, metabolic conversion to the active form provides a sustained release of salicylate over a longer period. researchgate.netnih.gov This may lead to aspirin-like therapeutic effects with potentially fewer negative side effects, such as gastric irritation, because the active compound is released in the intestine rather than the stomach. tandfonline.comresearchgate.netnih.gov
Another approach to derivatization involves creating ionic liquids or grafting salicylic acid onto polymers. For instance, a salicylic acid-derivatized alginate (SA-g-Alg) was synthesized to improve the aqueous stability and reduce the skin irritation of salicylic acid for anti-acne treatments. nih.gov This derivative showed enhanced moisturizing capacity, reduced cytotoxicity, and prolonged anti-inflammatory bioactivity compared to free salicylic acid. nih.gov
Computational and Quantum Chemical Studies
Computational chemistry provides powerful tools to investigate the molecular properties of compounds like this compound and to model their interactions with biological systems.
Density Functional Theory (DFT) Calculations for Molecular Structure and Spectral Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com
Application to Salicylates: DFT calculations have been successfully applied to study the structure of methyl salicylate. researchgate.net These studies predict molecular geometry and vibrational frequencies that align well with experimental data from IR and NMR spectroscopy. researchgate.net Similar computational approaches can be applied to this compound to understand its three-dimensional structure, bond lengths, and angles.
Investigating Interactions: DFT has been used to model the interaction of salicylate with other molecules and surfaces. For example, studies have explored the cation-π interactions in methyl salicylate complexes and the adsorption of salicylate onto mineral surfaces like goethite. mdpi.comresearchgate.net These calculations provide insights into the strength and nature of intramolecular hydrogen bonds and other non-covalent interactions that are crucial for biological activity. researchgate.net
Mechanism of Action: DFT has also been employed to investigate the mechanism of conversion of aspirin (B1665792) to its active metabolite, salicylic acid, at a neutral pH, revealing the involvement of intermediate transition states. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com
Predictive Power: QSAR aims to identify and quantify the physicochemical properties of a drug and determine their effect on biological activity. spu.edu.sy If a correlation is found, an equation can be developed to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process. jocpr.comspu.edu.sy
Modeling Anti-inflammatory Activity: A QSAR study of 28 substituted salicylic acids with anti-inflammatory properties found that the electronic and partitioning effects of the substituents were key factors influencing activity. nih.gov A statistically significant relationship was established that could explain a large portion of the variance in activity. nih.gov
General Principles: QSAR models are built by calculating molecular descriptors (representing properties like size, shape, lipophilicity, and electronic characteristics) for a series of compounds and correlating them with their measured biological activities. mdpi.com For a QSAR model to be considered acceptable, it generally needs a coefficient of determination (r²) value greater than 0.6 and a cross-validated r² greater than 0.5. mdpi.com
Environmental Fate and Degradation Studies
Bioaccumulation and Biotransformation Potential
Bioaccumulation is the process by which a chemical is absorbed by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. diva-portal.org The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). diva-portal.org Chemicals with a high Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms. However, other factors like biotransformation can significantly affect the actual bioaccumulation. acs.org Salicylic (B10762653) acid and its salts have been reported to have a low potential to bioaccumulate in aquatic life, with low measured log Kow values and calculated bioconcentration factors. industrialchemicals.gov.au
Biotransformation is the metabolic conversion of a chemical within an organism. This process can lead to the detoxification and elimination of the compound, or in some cases, the formation of more toxic metabolites. acs.org Biotransformation can significantly reduce the bioaccumulation potential of a chemical. acs.org While specific biotransformation pathways for propyl salicylate (B1505791) in various organisms are not extensively detailed, the metabolism of salicylates in general is known to occur. nih.gov For instance, some organisms can hydroxylate salicylate to form other compounds. nih.gov The biotransformation of UV filters like benzophenones, which share some structural similarities with salicylates, has been observed in fish. acs.org
Analytical Monitoring of Propyl Salicylate and its Metabolites in Environmental Samples
The detection and quantification of this compound and its degradation products in environmental matrices like water, soil, and sediment require sensitive analytical methods due to their typically low concentrations. nih.gov
Analytical Techniques: The most common techniques for analyzing pharmaceuticals and personal care products (PPCPs) in environmental samples are liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. nih.govcsbsju.edu
Sample Preparation: Due to the complexity of environmental samples and the trace levels of analytes, a sample preparation step is usually necessary before instrumental analysis. nih.gov Solid-phase extraction (SPE) is a widely used technique to extract and concentrate PPCPs from water samples. nih.govcsbsju.edu For solid samples like soil and sediment, extraction is often followed by a clean-up step to remove interfering substances. nih.gov
A specific method for the determination of salicylate and benzophenone-type UV filters in water samples involves solid-phase microextraction (SPME) followed by on-fiber derivatization and analysis by GC-MS/MS. researchgate.net This method has been successfully applied to river water and wastewater samples, achieving low limits of quantification in the nanogram-per-liter range. researchgate.net Analysis of wastewater has shown the presence of related compounds like 2-hydroxy-4-methoxybenzophenone (BP-3) and its metabolite BP-1. researchgate.net
Data Table: Analytical Methods for Salicylate-related Compounds
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes and Catalyst Development for Sustainable Production
The traditional synthesis of propyl salicylate (B1505791) via Fischer esterification, reacting salicylic (B10762653) acid with propanol (B110389) using a strong acid catalyst like sulfuric acid, is effective but poses environmental challenges. ibu.edu.tr In response, research is increasingly focused on developing novel, sustainable synthetic routes that offer higher efficiency, reduced waste, and the use of environmentally benign catalysts.
Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement. One patented method employs microwave irradiation in conjunction with an ionic liquid, [bmim]BF4, as a green solvent. This approach accelerates the reaction between salicylic acid and n-propanol, achieving a high yield of 92.25% in just 25 minutes. Another microwave-assisted technique uses alumina (B75360) methanesulfonic acid (AMA) as a solid acid catalyst, which can be easily recovered and reused, aligning with green chemistry principles.
Transesterification, the reaction of an alkyl salicylate like methyl salicylate with propanol, presents an alternative pathway that avoids the use of strong, corrosive acids. ibu.edu.tr This method can be catalyzed by enzymes (e.g., lipases) or metal catalysts. A recent 2024 study highlights a zinc-mediated transesterification process that is both efficient and environmentally benign, yielding 90% propyl salicylate after 12 hours at 100°C. ibu.edu.tr Other catalysts explored for salicylate ester synthesis include solid superacids like mesoporous TiO2 and heterogeneous catalysts like the Preyssler catalyst, which can be used in refluxing 1,2-dichloroethane (B1671644). ibu.edu.tr Tropine-based acidic ionic liquids have also demonstrated high catalytic activity, with one study reporting a 98.13% conversion of salicylic acid to this compound. nih.gov
Comparison of Synthetic Methods for this compound
| Method | Catalyst/Solvent | Key Findings & Conditions | Yield | Reference |
|---|---|---|---|---|
| Microwave-Assisted Esterification | Ionic Liquid [bmim]BF4 | Microwave irradiation at 250 W for 25 minutes. Considered a "green" method. | 92.25% | |
| Microwave-Assisted Esterification | Alumina Methanesulfonic Acid (AMA) | Solid acid catalyst under microwave irradiation (80°C for 8 mins or 120°C for 20 mins). | Not specified | |
| Zinc-Mediated Transesterification | Zinc dust | Environmentally benign route using methyl salicylate and propyl alcohol at 100°C for 12 hours. | 90% | ibu.edu.tr |
| Heterogeneous Catalysis | Preyssler Catalyst | Reaction conducted in 1,2-dichloroethane under reflux for 4 hours. | Not specified | ibu.edu.tr |
| Ionic Liquid Catalysis | [Trps][OTs] (Tropine-based IL) | Reaction of salicylic acid and propyl alcohol at 100°C. | 98.13% (Conversion) | nih.gov |
Advanced Pharmacological Target Identification and Therapeutic Applications
This compound is recognized for its analgesic and anti-inflammatory properties, which are mechanistically linked to the broader family of salicylates. drugbank.com Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of pro-inflammatory prostaglandins (B1171923). Research suggests it may specifically inhibit both COX-1 and COX-2 enzymes. Furthermore, studies indicate that this compound can decrease the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Beyond COX inhibition, other potential pharmacological targets are being explored. One proposed mechanism involves the uncoupling of mitochondrial ATP synthesis, similar to other salicylates, which could contribute to its biological effects. Additionally, High-Mobility Group Box 1 (HMGB1), a known pro-inflammatory protein, has been identified as a pharmacological target of salicylic acid, and its inhibition suppresses inflammatory activities. nih.gov Given the structural similarity, HMGB1 represents a plausible advanced target for this compound.
These mechanisms underpin its therapeutic potential in various conditions. It has been investigated for topical application in chronic pain conditions and has shown efficacy in reducing pain scores. In dermatology, a formulation containing this compound demonstrated a significant reduction in the Psoriasis Area Severity Index (PASI) scores in a clinical study on psoriasis. The compound also exhibits antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Pharmacological Targets and Therapeutic Applications of this compound
| Potential Therapeutic Application | Identified/Proposed Pharmacological Target | Mechanism of Action | Reference |
|---|---|---|---|
| Chronic Pain (analgesic) | Cyclooxygenase (COX-1/COX-2) | Inhibits prostaglandin (B15479496) synthesis, modulating pain pathways. | |
| Inflammation (anti-inflammatory) | COX enzymes, Pro-inflammatory cytokines (IL-6, TNF-α) | Reduces formation of prostaglandins and key inflammatory signaling molecules. | |
| Psoriasis | Not fully specified, likely related to anti-inflammatory and keratinolytic effects. | A 5% formulation reduced PASI scores by 50% after eight weeks. | |
| Bacterial Infections (antimicrobial) | Bacterial cellular processes | Demonstrates activity against various pathogens, including S. aureus and E. coli. | |
| General Inflammation | High-Mobility Group Box 1 (HMGB1) | Potential target based on studies with salicylic acid; binding suppresses pro-inflammatory activities. | nih.gov |
Green Analytical Chemistry Approaches for Detection and Quantification
The detection and quantification of this compound, often present in complex matrices like pharmaceutical formulations or environmental samples, traditionally rely on methods like High-Performance Liquid Chromatography (HPLC). nih.gova3p.org However, these methods frequently use hazardous organic solvents such as acetonitrile (B52724) and methanol (B129727). a3p.orgmdpi.com The principles of Green Analytical Chemistry (GAC) are driving innovation toward more sustainable analytical techniques that minimize waste, energy consumption, and the use of toxic reagents. mdpi.commdpi.com
A key area of development is the replacement of conventional solvents. Research has demonstrated the successful development of sustainable HPLC methods using water-based mobile phases. mdpi.com One such method for analyzing salicylates utilizes a mobile phase of 63% ethanol (B145695) and 37% aqueous phosphate (B84403) buffer, completely eliminating the need for acetonitrile and methanol while maintaining a short analysis time of five minutes. mdpi.com Other green solvents like ionic liquids and natural deep eutectic solvents (NADES) are being integrated into sample preparation workflows, such as in dispersive liquid-liquid microextraction (DLLME), to enhance efficiency and reduce the use of toxic dispersive solvents. mdpi.com These green approaches not only reduce the environmental footprint but also improve safety for laboratory personnel. a3p.org
Comparison of Traditional vs. Green Analytical Approaches for Salicylates
| Aspect | Traditional Analytical Methods (e.g., HPLC) | Green Analytical Chemistry (GAC) Approaches | Reference |
|---|---|---|---|
| Solvents (Mobile Phase) | Often uses acetonitrile, methanol, and phosphate buffers. | Employs water-based mobile phases (e.g., ethanol/water), ionic liquids, deep eutectic solvents. | a3p.orgmdpi.com |
| Sample Preparation | May involve large volumes of organic solvents for extraction. | Focus on miniaturized techniques like DLLME with green solvents. | nih.govmdpi.com |
| Waste Generation | Generates significant volumes of toxic solvent waste. | Drastically reduces solvent consumption and waste. | a3p.org |
| Environmental & Safety Impact | Higher environmental toxicity and operator exposure risk. | Improved Eco-scale and AGREE scores; enhanced safety. | a3p.orgmdpi.com |
| Instrumentation | Standard HPLC systems. | Integration of miniaturized and automated systems to reduce energy and sample size. | mdpi.com |
Comprehensive Environmental Risk Assessment Methodologies
Assessing the environmental risk of this compound is crucial due to its use in personal care products and pharmaceuticals, which can lead to its release into the environment. ontosight.aicanada.ca However, a comprehensive environmental risk profile for this compound is currently underdeveloped, with significant data gaps in standard ecotoxicology metrics. According to one safety data sheet, there is no available data on its toxicity to fish, daphnia, other aquatic invertebrates, algae, or microorganisms, nor is there data on its persistence, degradability, or bioaccumulative potential. echemi.com
Despite these gaps, this compound is classified for transport as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE," indicating a recognized potential for ecological harm that necessitates careful handling and disposal. echemi.com Broader assessments of the salicylates group by governmental bodies provide some context. A screening assessment by the Government of Canada under the Chemicals Management Plan (CMP) identified substances in the salicylates group as having low ecological exposure potential and being unlikely to cause ecological harm at current exposure levels. canada.ca This assessment utilized the Ecological Risk Classification of Organic Substances Approach. canada.ca Nevertheless, the lack of specific data for this compound highlights the need for comprehensive environmental risk assessment methodologies. Future research should focus on generating empirical data for key endpoints such as aquatic toxicity, biodegradability, and bioaccumulation potential to perform a robust risk characterization.
Ecotoxicological Data for this compound (as per SDS)
| Toxicity Parameter | Finding | Reference |
|---|---|---|
| Toxicity to fish | No data available | echemi.com |
| Toxicity to daphnia and other aquatic invertebrates | No data available | echemi.com |
| Toxicity to algae | No data available | echemi.com |
| Persistence and degradability | No data available | echemi.com |
| Bioaccumulative potential | No data available | echemi.com |
| Mobility in soil | No data available | echemi.com |
Computational Modeling and Artificial Intelligence in this compound Research
Computational modeling and artificial intelligence (AI) are becoming indispensable tools for accelerating research and development related to this compound, from its synthesis to its safety assessment. These in silico methods offer predictive power that can reduce the time, cost, and resources required for experimental studies. ucl.ac.ukmdpi.com
In the realm of synthesis, Artificial Neural Networks (ANN) have been used to model and optimize the lipase-catalyzed production of other salicylate esters. mdpi.com This approach can effectively predict the influence of reaction variables like temperature and time on conversion rates, identifying optimal conditions with high accuracy. mdpi.com Quantum mechanics methods, such as Density Functional Theory (DFT), are employed to investigate reaction mechanisms at the molecular level. For instance, DFT calculations have been used to determine the adsorption energies and activation energies of salicylate donors on catalyst surfaces, providing insights that are key to designing more active and selective catalysts. mdpi.comacs.org
For safety and biological activity assessment, AI models are being developed to predict the potential of cosmetic ingredients to cause skin sensitization based on their physicochemical and structural properties. mdpi.com A model using a Naive Bayes classifier achieved an accuracy of 86%, comparable to traditional animal and in vitro tests, demonstrating the utility of AI in predictive toxicology. mdpi.com Furthermore, AI and machine learning are being applied to enhance the analysis of complex data, such as interpreting thermogravimetric profiles of salicylate complexes or predicting chromatographic retention times during environmental monitoring of pharmaceuticals and personal care products. ucl.ac.ukresearchgate.net
Applications of Computational Modeling and AI in this compound Research
| Area of Research | Computational/AI Technique | Specific Application | Reference |
|---|---|---|---|
| Sustainable Synthesis | Artificial Neural Networks (ANN) | Modeling and optimizing reaction conditions (e.g., temperature, time) for enzymatic synthesis of salicylate esters to maximize conversion. | mdpi.com |
| Catalyst Development | Density Functional Theory (DFT) | Calculating adsorption energies and activation energies to understand catalyst-substrate interactions and improve catalyst design. | mdpi.comacs.org |
| Safety Assessment | Machine Learning (e.g., Naive Bayes Classifier) | Predicting the skin sensitizing potential of ingredients based on physicochemical descriptors, reducing the need for animal testing. | mdpi.com |
| Analytical Chemistry | AI / Expert Systems | Assisting in the interpretation of analytical data (e.g., spectroscopy, thermogravimetry) and predicting chromatographic behavior for environmental detection. | ucl.ac.ukresearchgate.net |
| Pharmacology | Molecular Docking | Simulating the interaction of salicylate derivatives with protein targets (e.g., enzymes, receptors) to predict binding affinity and guide drug design. | mdpi.com |
Q & A
Q. What are the established synthesis methods for propyl salicylate, and how do reaction conditions influence yield and purity?
this compound is synthesized via two primary methods:
- Esterification : Reacting salicylic acid with propanol under acidic catalysis (e.g., H₂SO₄) at elevated temperatures (~100–120°C). Yield optimization requires careful control of molar ratios (typically 1:1.2 salicylic acid:propanol) and removal of water to drive equilibrium .
- Transesterification : Using methyl salicylate and propanol with enzymatic or metal catalysts (e.g., lipases or titanium tetraisopropoxide). This method avoids strong acids but may require longer reaction times . Key challenges include minimizing side reactions (e.g., hydrolysis) and achieving ≥95% purity, verified via GC-MS or NMR .
Q. How can reverse-phase HPLC be optimized for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC with a C18 column (e.g., Zorbax Eclipse XDB-C18) is recommended. Optimal separation is achieved using a mobile phase of acetonitrile:water:phosphoric acid (60:39.9:0.1 v/v) at 1.0 mL/min flow rate, with UV detection at 303 nm . Method validation should assess linearity (R² > 0.995), precision (%RSD < 2%), and recovery rates (95–105%) in matrices like creams or gels .
Q. What structural features of this compound contribute to its stability in topical formulations?
The ester group (propyl chain) enhances lipid solubility, improving skin permeation, while the aromatic hydroxyl group increases susceptibility to oxidation. Stability studies (e.g., 40°C/75% RH for 6 months) should monitor degradation via HPLC, with antioxidants (e.g., BHT) added to formulations if degradation exceeds 5% .
Advanced Research Questions
Q. What experimental designs are effective for evaluating this compound’s COX-1/COX-2 inhibition in inflammatory models?
- In vitro assays : Use purified COX-1/COX-2 enzymes (e.g., ovine COX-1/human recombinant COX-2) with arachidonic acid substrate. Measure prostaglandin E₂ (PGE₂) production via ELISA. IC₅₀ values can be compared to aspirin or indomethacin .
- In vivo models : Employ carrageenan-induced rat paw edema, with this compound administered topically (1–5% w/w). Monitor edema reduction and compare to positive controls (e.g., diclofenac gel) . Confounding factors (e.g., skin pH, vehicle absorption) require controlled experimental conditions .
Q. How can conflicting data on this compound’s cutaneous absorption kinetics be resolved?
Discrepancies arise from variations in:
- Skin models : Human vs. murine skin (lower absorption in human skin due to thicker stratum corneum) .
- Formulation : Liposomal carriers enhance absorption by 20–30% compared to emulsions . Standardize protocols using Franz diffusion cells with human cadaver skin, and validate results via LC-MS/MS .
Q. What in silico strategies predict this compound’s interaction with plant defense pathways (e.g., ICS/PAL)?
- Molecular docking : Use AutoDock Vina to model binding affinity with isochorismate synthase (ICS) or phenylalanine ammonia-lyase (PAL). Compare to salicylic acid’s binding modes .
- Transcriptomic analysis : Treat Arabidopsis thaliana with this compound (1 mM) and perform RNA-seq to identify upregulated defense genes (e.g., PR-1, NPR1) .
Methodological Recommendations
- Conflict Resolution : Use meta-analysis frameworks (e.g., PRISMA) to aggregate pharmacokinetic data, accounting for variables like dosage and model organisms .
- Safety Profiling : Conduct Ames tests for mutagenicity and acute dermal toxicity (OECD 402) in rodents, with NOAEL (No Observed Adverse Effect Level) determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
